1,4-Bis(4-aminophenoxy)benzene

Polyimide Synthesis Thermal Properties Structure-Property Relationship

1,4-Bis(4-aminophenoxy)benzene (TPE-Q) is the para-linked aromatic diamine monomer of choice for synthesizing semicrystalline, thermoplastic polyimides via conventional melt-processing (injection molding, extrusion). Unlike its meta-isomer TPE-R, TPE-Q yields polyimides with Tg +24°C higher and Tm +38°C higher, along with a decomposition temperature +30°C greater. Compared to 4,4'-ODA, TPE-Q uniquely retains melt-crystallizability—eliminated when using more rigid diamines. This monomer is ideal for flexible electronics substrates, high-temperature wire insulation, aerospace composites, and LCD alignment films requiring precise 1–2° tilt angles. For R&D or bulk procurement, choose ≥98% purity TPE-Q to ensure batch-to-batch polymer performance consistency.

Molecular Formula C18H16N2O2
Molecular Weight 292.3 g/mol
CAS No. 3491-12-1
Cat. No. B1581417
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,4-Bis(4-aminophenoxy)benzene
CAS3491-12-1
Molecular FormulaC18H16N2O2
Molecular Weight292.3 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1N)OC2=CC=C(C=C2)OC3=CC=C(C=C3)N
InChIInChI=1S/C18H16N2O2/c19-13-1-5-15(6-2-13)21-17-9-11-18(12-10-17)22-16-7-3-14(20)4-8-16/h1-12H,19-20H2
InChIKeyJCRRFJIVUPSNTA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 g / 25 g / 100 g / 500 g / 1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1,4-Bis(4-aminophenoxy)benzene (CAS 3491-12-1): A Para-Linked Aromatic Diamine for High-Performance Polyimides


1,4-Bis(4-aminophenoxy)benzene (CAS 3491-12-1), also known as TPE-Q or Hydroquinone Bis(4-aminophenyl) Ether, is an aromatic diamine monomer featuring a para-linked, linear structure with flexible ether (–O–) linkages in its backbone [1]. With a molecular weight of 292.33 g/mol and a melting point of 173°C, it is a solid at room temperature and is typically supplied at purities ≥98% (HPLC) [2]. This compound is a critical building block for synthesizing high-performance polyimides and polyamides, where its unique combination of rigidity and ether-linked flexibility enables the creation of polymers with balanced thermal, mechanical, and processing characteristics [1].

Why 1,4-Bis(4-aminophenoxy)benzene Cannot Be Substituted with Isomeric or Structurally Similar Diamines in Advanced Polymer Synthesis


While several aromatic diamines are commercially available for polyimide synthesis, their substitution is rarely straightforward due to profound impacts on polymer architecture and performance. For instance, switching from the para-substituted 1,4-Bis(4-aminophenoxy)benzene (TPE-Q) to its meta-substituted isomer, 1,3-Bis(4-aminophenoxy)benzene (TPE-R), alters chain linearity and segmental mobility, resulting in significantly lower glass transition temperatures (Tg) and distinct crystallization behavior in the final polymer [1]. Similarly, replacing TPE-Q with a more rigid diamine like 4,4'-Oxydianiline (4,4'-ODA) eliminates the melt-crystallizability crucial for thermoplastic processing [2]. These structural nuances directly govern key engineering properties, making TPE-Q a uniquely positioned monomer for applications demanding a precise balance of thermal stability, mechanical integrity, and processability.

Quantitative Differentiation of 1,4-Bis(4-aminophenoxy)benzene (TPE-Q) Versus Key Comparators in Polyimide Applications


Enhanced Glass Transition Temperature (Tg) Relative to Meta-Isomer (TPE-R) in Polyimide Systems

In polyimides synthesized from the same dianhydride (HQDPA), the use of the para-linked diamine 1,4-Bis(4-aminophenoxy)benzene (TPE-Q) results in a significantly higher glass transition temperature (Tg) compared to its meta-linked isomer, 1,3-Bis(4-aminophenoxy)benzene (TPE-R). This difference is attributed to the greater chain rigidity of the para-linear structure, which restricts segmental motion [1].

Polyimide Synthesis Thermal Properties Structure-Property Relationship

Superior Thermal Stability with Higher Decomposition Temperature Compared to Meta-Isomer (TPE-R) in CPI Films

In a comparative study of colorless and transparent polyimide (CPI) films synthesized using 1,2,4,5-cyclohexanetetracarboxylic dianhydride, the film derived from the para-substituted 1,4-Bis(4-aminophenoxy)benzene (Structure III) exhibited a markedly higher initial decomposition temperature (TDi) than its meta-substituted counterpart (Structure II). This is due to the more efficient chain packing of the linear para-structure, which enhances intermolecular bonding and thermal stability [1].

Colorless Polyimide (CPI) Thermal Stability Film Properties

Preservation of Melt-Crystallizability: A Critical Advantage Over 4,4'-ODA and BAPB-Based Polyimides

Polyimides derived from TPE-Q retain the ability to recrystallize from the melt, a property essential for thermoplastic processing techniques like injection molding and extrusion. In contrast, analogous polyimides synthesized from the structurally similar diamines 4,4'-Oxydianiline (4,4'-ODA) and 4,4'-Bis(4-aminophenoxy)biphenyl (BAPB) lost their crystallizability entirely once heated to the melt [1]. This indicates that TPE-Q enables the development of melt-processable, high-performance thermoplastics.

Thermoplastic Processing Crystallization Kinetics Melt-Processable Polyimide

Higher Melting Temperature (Tm) for Superior Elevated-Temperature Performance Versus TPE-R

The para-linear geometry of TPE-Q also influences the crystalline domains of the polymer. A polyimide derived from TPE-Q and HQDPA displayed a single, sharp melting temperature (Tm) of 388 °C, whereas its counterpart derived from the meta-linked TPE-R exhibited double melting peaks at 331 °C and 350 °C [1]. The higher and more defined Tm of the TPE-Q system indicates more perfect crystallites and superior thermal endurance.

Semicrystalline Polyimide Thermal Properties High-Temperature Applications

Targeted Application Scenarios Where 1,4-Bis(4-aminophenoxy)benzene (TPE-Q) Provides Verifiable Performance Advantages


Synthesis of Melt-Processable Thermoplastic Polyimides for Injection Molding and Extrusion

TPE-Q is the diamine of choice for developing semicrystalline, thermoplastic polyimides that can be processed using conventional melt-based techniques. Its para-linear structure enables the resulting polymer to retain crystallizability from the melt, a property lost when using diamines like 4,4'-ODA or BAPB [1]. This makes TPE-Q-derived polyimides suitable for cost-effective, high-volume manufacturing of complex parts via injection molding or extrusion, expanding their utility beyond traditional, hard-to-process thermosets.

High-Temperature Substrates and Structural Materials for Aerospace and Electronics

For applications requiring sustained mechanical performance at elevated temperatures, TPE-Q offers a clear advantage. As demonstrated, polyimides derived from TPE-Q exhibit a Tg 24 °C higher and a Tm up to 38 °C higher than their TPE-R counterparts, along with a decomposition temperature 30 °C greater [1][2]. This thermal stability margin makes TPE-Q the optimal monomer for synthesizing polyimide films and composites used as substrates in flexible electronics, high-temperature wire insulation, and structural components in aerospace vehicles.

Precursor for Advanced, Thermally Stable Poly(hexahydrotriazine) (PHT) Networks

In the synthesis of novel poly(hexahydrotriazine) (PHT) thermosets, the choice of isomeric diamine dictates the final network's properties. The para-isomer (TPE-Q)-based PHT network was found to possess a substantially higher glass transition temperature (187 °C) and a significantly greater Young's modulus (10.7 GPa) compared to the network formed from its meta-isomer, TPE-R [3]. These properties make TPE-Q the preferred building block for high-performance, recyclable thermosets for tribological and structural applications.

Alignment Layers in Liquid Crystal Displays (LCDs)

TPE-Q is a key component in polyimide alignment films for LCDs. A patent describes polyimide films derived from pyromellitic dianhydride and bis(4-aminophenoxy) aromatic compounds, specifically including 1,4-bis(4-aminophenoxy)benzene, that provide a low liquid crystal tilt angle of 1 to 2 degrees [4]. This precise alignment is critical for the performance and optical quality of the display, demonstrating a specific, high-value application enabled by this monomer.

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